1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-
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Overview
Description
1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- is an organic compound with the molecular formula C13H14F15NO3S. This compound is known for its unique chemical properties, including its high fluorine content, which imparts significant hydrophobicity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- typically involves the reaction of heptanesulfonamide with butyl and hydroxyethyl groups under controlled conditions. The reaction is carried out in the presence of appropriate catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in studies related to protein interactions and as a stabilizing agent for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The compound’s fluorine atoms contribute to its high affinity for hydrophobic surfaces, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]-: Similar in structure but with fewer fluorine atoms, resulting in different chemical properties.
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide: Another closely related compound with similar applications.
Uniqueness
1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- stands out due to its high fluorine content, which imparts unique hydrophobic and chemical stability properties. This makes it particularly valuable in applications requiring robust and stable compounds .
Properties
CAS No. |
68310-02-1 |
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Molecular Formula |
C13H14F15NO3S |
Molecular Weight |
549.30 g/mol |
IUPAC Name |
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C13H14F15NO3S/c1-2-3-4-29(5-6-30)33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h30H,2-6H2,1H3 |
InChI Key |
WIUXGCKDKOYUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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